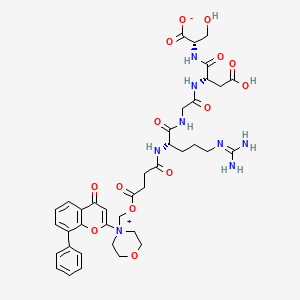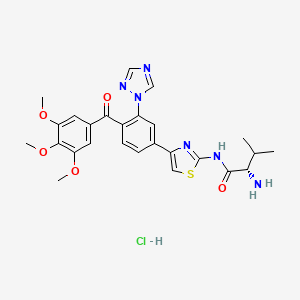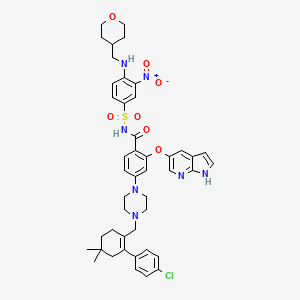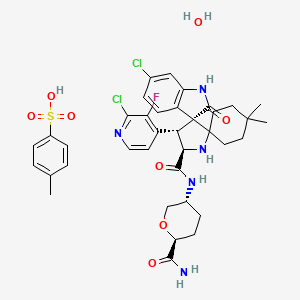
SF1126
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SF1126 is an integrin-targeted PI3 kinase inhibitor . It is a covalent conjugate of LY294002 that contains a peptide-based targeting group to help increase the localization of the drug in the neovascular component supporting tumor growth . It is a highly water-soluble solid, which aids its administration via intravenous or subcutaneous injections . This compound has been evaluated in numerous animal tumor models showing good tumor inhibition or tumor regression .
Synthesis Analysis
This compound is a peptidic prodrug that converts to LY294002 . LY294002 is conjugated to an RGD peptide via a cleavable linker to form this compound . This conjugation improves the solubility and site selectivity of the drug .Chemical Reactions Analysis
In vivo, this compound converts spontaneously at physiological pH to LY294002 . This conversion is well tolerated in mice, rats, and dogs .Physical and Chemical Properties Analysis
This compound is a highly water-soluble solid . Other physical and chemical properties such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are not available .Aplicaciones Científicas De Investigación
Cancer Therapy : SF1126 is a pan-PI3K/mTORC vascular targeted pro-drug showing promise in cancer therapy. A study involving patients with advanced solid and B-cell malignancies found this compound to be well-tolerated, with stable disease as the best response in a significant number of patients (Mahadevan et al., 2012).
Breast Cancer : In vitro studies indicate that this compound is effective against HER2-over-expressing breast cancer cells, including those resistant to trastuzumab. It inhibits cell proliferation, induces apoptosis, and shows synergistic effects when combined with trastuzumab (Ozbay et al., 2009).
Renal Cell Carcinoma : this compound exhibits anti-tumor and anti-angiogenic activity in renal cell carcinoma (RCC) models. It has been shown to inhibit HIF-1α/HIF-2α stability and tumor growth in vitro and in vivo (Joshi et al., 2015).
Neuroblastoma : Preclinical evaluation of this compound in the treatment of recurrent neuroblastoma shows that it has the potential to inhibit pAkt-MDM2 cell signaling, proliferation, apoptosis, and migration. It exhibits significant anti-tumor activity in NB xenografted mice (Peirce et al., 2010).
Multiple Myeloma : Studies have shown that this compound is cytotoxic to multiple myeloma cell lines, enhancing the effects of bortezomib. It inhibits key signaling pathways and demonstrates significant antitumor activity both in vitro and in vivo (De et al., 2013).
Colorectal Cancer : this compound has shown potency against colorectal cancer cells by inhibiting survival, proliferation, and progression of the cell cycle. It targets PI3K-Akt-mTOR, BRD4, and p38 signaling (Qin et al., 2019).
Glioma : this compound has been shown to have anti-proliferative and anti-migratory activity in a V12 Ras oncogene-driven glioma model. This effect is potentially mediated through a combined attenuation of PI3-kinase and MAP-kinase signaling pathways (Singh et al., 2014).
Hepatocellular Carcinoma : this compound, as a single agent or in combination with sorafenib, inhibited key enzymes in critical signaling pathways in hepatocellular carcinoma (HCC) cell lines. It demonstrated significant antitumor activity in vivo (Singh et al., 2016).
Mecanismo De Acción
Target of Action
SF1126 is a small molecule conjugate that contains a pan-PI3K inhibitor . It selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR . These targets play a crucial role in cell survival, proliferation, and angiogenesis .
Mode of Action
This compound interacts with its targets by selectively inhibiting them. This inhibition disrupts the activation of the PI3K/PTEN pathway, which is thought to be a major factor in tumor resistance to approved chemotherapy agents . By inhibiting this pathway, this compound could potentially reset sensitivity to approved agents and exhibit synergistic anticancer effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/PTEN pathway . The inhibition of this pathway leads to a decrease in the activation of AKT and ERK signaling . This can result in the attenuation of several downstream effects, including cell proliferation, migration, metastasis, apoptosis, and angiogenesis .
Pharmacokinetics
This compound is a highly water-soluble solid, which aids its administration via intravenous or subcutaneous injections . In vivo, it converts spontaneously at physiological pH to LY294002, a process that is well tolerated in mice, rats, and dogs .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of AKT activation, as well as EGF-induced phospho-ERK . It also blocks integrin-dependent migration and causes a significant change in the organization and distribution of cortical actin . Moreover, this compound has been evaluated in numerous animal tumor models, showing good tumor inhibition or tumor regression .
Action Environment
For instance, this compound treatment abrogates the stabilization of HIF-2α in VHL-mutated RCC cell line under normoxic and hypoxic conditions . This suggests that oxygen levels in the tumor environment could potentially influence the compound’s action.
Direcciones Futuras
SF1126 has shown significant antitumor activity in vivo . It has completed a phase I clinical trial in humans with a good safety profile . The results support the potential future consideration of a phase II clinical trial of this compound in advanced hepatocellular carcinoma (HCC), and a potential combination with sorafenib . Additionally, this compound is being considered for phase II clinical trials in the treatment of renal cell carcinoma .
Análisis Bioquímico
Biochemical Properties
SF1126 interacts with various enzymes and proteins, including all PI3K class IA isoforms, DNA-PK, and mTOR . It exerts its effects by inhibiting these biomolecules, disrupting the PI3K/PTEN pathway, which is thought to be a major factor in tumor resistance .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/PTEN pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment abrogates the stabilization of HIF-2α in 786-0 (VHL-mutated) RCC cell line under normoxic and hypoxic conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and inhibition of enzymes. It inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR . This inhibition disrupts the PI3K/PTEN pathway, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has shown consistent effects in laboratory settings. It has been observed to inhibit U87MG and PC3 tumor growth
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, this compound has shown significant antitumor and antiangiogenic activity .
Metabolic Pathways
This compound is involved in the PI3K/PTEN pathway . It interacts with various enzymes in this pathway, including all PI3K class IA isoforms, DNA-PK, and mTOR .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to sites where the PI3K/PTEN pathway is active .
Subcellular Localization
Given its molecular mechanism of action, it is likely that it localizes to sites where the PI3K/PTEN pathway is active .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of SF1126 involves the conversion of a benzyl alcohol derivative to the final compound through a series of reactions.", "Starting Materials": [ "4-(Bromomethyl)benzyl alcohol", "Triethylamine", "Methanol", "2,2-Dimethoxypropane", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium bicarbonate", "Methylene chloride", "Tetrahydrofuran", "Sodium borohydride", "Acetic acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium acetate trihydrate", "Sodium borohydride" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 4-(Bromomethyl)benzyl alcohol with 2,2-Dimethoxypropane and catalytic amount of hydrochloric acid to form 4-(Bromomethyl)benzyl ether.", "Step 2: Treatment of 4-(Bromomethyl)benzyl ether with triethylamine and chloroacetyl chloride in methylene chloride to form 4-(Chloromethyl)benzyl ether.", "Step 3: Reaction of 4-(Chloromethyl)benzyl ether with sodium bicarbonate and methanol to form methyl 4-(chloromethyl)benzoate.", "Step 4: Reduction of methyl 4-(chloromethyl)benzoate with sodium borohydride in methanol to form methyl 4-(methylamino)methylbenzoate.", "Step 5: Hydrolysis of methyl 4-(methylamino)methylbenzoate with hydrochloric acid to form 4-(methylamino)methylbenzoic acid.", "Step 6: Formation of diazonium salt of 4-(methylamino)methylbenzoic acid by reaction with sodium nitrite and hydrochloric acid.", "Step 7: Reaction of diazonium salt of 4-(methylamino)methylbenzoic acid with copper(II) sulfate pentahydrate and sodium acetate trihydrate in water to form 4-(acetylamino)methylbenzoic acid.", "Step 8: Reduction of 4-(acetylamino)methylbenzoic acid with sodium borohydride in acetic acid to form SF1126." ] } | |
| SF1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR. A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway. As a result, it is thought that inhibiting this pathway, via SF1126, could cause the resetting of sensitivity to approved agents and exhibit synergistic anticancer effects. | |
Número CAS |
936487-67-1 |
Fórmula molecular |
C39H48N8O14 |
Peso molecular |
852.8 g/mol |
Nombre IUPAC |
(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1 |
Clave InChI |
SVNJBEMPMKWDCO-KCHLEUMXSA-N |
SMILES isomérico |
C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Apariencia |
White to off-white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SF-1126, SF1126, SF 1126 |
Origen del producto |
United States |
Q1: What is SF1126 and what is its primary mechanism of action?
A1: this compound is a peptidic prodrug that converts to 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), a well-studied pan-phosphatidylinositol 3-kinase (PI3K) inhibitor. [] this compound is designed to improve upon LY294002's limitations, such as poor solubility. It achieves this by conjugating LY294002 to an Arg-Gly-Asp (RGD) peptide via a cleavable linker. [] This RGD peptide targets integrin receptors, leading to preferential accumulation in tumor tissue. [, ]
Q2: What are the downstream effects of this compound's inhibition of the PI3K pathway?
A2: this compound, by inhibiting PI3K, ultimately disrupts the PI3K/AKT/mTOR pathway. This leads to a cascade of effects, including:
- Decreased Phosphorylation of AKT and GSK-3β: This confirms its activity as a PI3K inhibitor. []
- Apoptosis Induction: this compound induces apoptosis in multiple myeloma cells and B-cell lymphoma cell lines in a dose-dependent manner. [, , , ]
- Inhibition of Cell Proliferation: this compound inhibits the growth and proliferation of various cancer cell lines, including multiple myeloma, B-cell lymphoma, and colorectal cancer cells. [, , , ]
- Cell Cycle Arrest: this compound induces G1 cell cycle arrest in aggressive B-cell NHL cell lines, contributing to the suppression of cell proliferation. []
- Inhibition of Angiogenesis: Studies show this compound displays significant antiangiogenic activity, likely through the inhibition of VEGF and other proangiogenic factors produced by macrophages. [, , ]
- Suppression of MYC Expression: this compound, through its dual PI3K/BRD4 inhibitory activity, can suppress MYCN expression and MYCN-associated transcriptional activity. []
Q3: Beyond PI3K, what other kinases does this compound inhibit?
A3: In addition to PI3K, this compound also significantly inhibits mTOR kinase, as well as PIM1, DNA-PK, PLK1, and CK2 to some extent. [, , ]
Q4: How does this compound's activity compare to that of isoform-specific PI3K inhibitors?
A4: this compound, as a pan-PI3K inhibitor, demonstrates superior efficacy compared to PI3K delta-specific inhibitors like CAL-101 in aggressive B-cell lymphoma models. [, ] This suggests that targeting multiple PI3K isoforms might be crucial for optimal therapeutic benefit in certain cancers.
Q5: What is the molecular structure of this compound?
A5: Unfortunately, the precise molecular formula, weight, and spectroscopic data for this compound are not provided in the provided research abstracts. As a prodrug, it is designed to be cleaved in vivo to release the active moiety, LY294002.
Q6: What are the pharmacokinetic properties of this compound?
A6: Studies in patients with solid tumors revealed the following pharmacokinetic profile of this compound:
- Rapid Clearance: this compound is rapidly cleared from the bloodstream after the infusion is stopped. []
- Active Metabolite Half-Life: The active component, LY294002, exhibits a half-life (t1/2) of approximately 1.1-1.5 hours. []
- Dose Proportionality: Both the maximum concentration (Cmax) and the area under the curve (AUC) of LY294002 demonstrate dose proportionality. [, ]
Q7: Is there evidence of this compound reaching therapeutically relevant concentrations in vivo?
A9: Yes, at doses ≥ 140 mg/m2, the mean AUC values of LY294002 surpass those found effective in preclinical mouse xenograft models. [] This suggests that clinically relevant concentrations are achievable in humans.
Q8: Are there pharmacodynamic markers for this compound activity?
A8: Yes, several pharmacodynamic markers have been investigated, including:
- Decreased p-AKT: Decreased levels of phosphorylated AKT (p-AKT) have been observed in chronic lymphocytic leukemia (CLL) cells treated with this compound, indicating target engagement. []
- Increased Apoptosis Markers: Increased levels of late apoptosis markers have been detected in CLL cells following this compound treatment. []
- Inhibition of pS6: Significant inhibition of phosphorylated S6 ribosomal protein (pS6) was observed in tumor biopsies after repeated this compound administration, indicating downstream pathway inhibition. []
Q9: What cancer types have shown sensitivity to this compound in preclinical models?
A9: Preclinical studies have demonstrated the antitumor activity of this compound in various cancer models, including:
- Multiple Myeloma: this compound shows promising activity against multiple myeloma cell lines and xenograft models, both as a single agent and in combination with other anti-myeloma agents. [, , ]
- B-cell Lymphoma: this compound exhibits potent activity against aggressive B-cell lymphoma cell lines, inducing apoptosis and inhibiting proliferation. [, ]
- Colorectal Cancer: this compound inhibits the growth of colorectal cancer cells in vitro and in vivo, potentially by targeting the PI3K-Akt-mTOR and BRD4 signaling pathways. []
- Glioma: this compound demonstrates antitumor activity in glioma models, including a 12 V-Ha-Ras transgenic mouse model. [, ]
- Renal Cell Carcinoma: this compound exhibits significant antitumor and antiangiogenic effects in renal cell carcinoma models, including inhibition of tumor growth in xenograft models. [, ]
- Neuroblastoma: this compound shows promising activity in neuroblastoma models, inhibiting tumor growth and potentially serving as a therapeutic strategy in specific high-risk subgroups. [, ]
Q10: Has this compound been evaluated in clinical trials?
A12: Yes, this compound has undergone Phase I clinical trials in patients with refractory solid tumors and B-cell malignancies. [, , , ]
Q11: What were the key findings of the this compound Phase I clinical trials?
A11: The Phase I trials revealed that:
- Tolerability: this compound was generally well-tolerated at doses up to 1,110 mg/m2 administered intravenously twice weekly. [, ]
- Disease Stabilization: Significant disease stabilization was observed in multiple patients with refractory solid tumors. []
- Preliminary Activity in B-cell Malignancies: Promising early activity was noted in CLL patients, both as a single agent and in combination with rituximab. []
Q12: What is the safety profile of this compound based on preclinical and clinical data?
A15: this compound appears to be well-tolerated in preclinical models and clinical trials. [] In the Phase I solid tumor trial, only one dose-limiting toxicity (transient grade 3 diarrhea) was reported. [] Most adverse events were Grade 1 or 2, with nausea/vomiting, fatigue, and loss of appetite being the most common. []
Q13: What is the rationale for using an RGD-targeted PI3K inhibitor like this compound?
A16: The conjugation of LY294002 to the RGD peptide is a targeted drug delivery strategy. This RGD peptide binds to integrin receptors, which are overexpressed on tumor vasculature and certain tumor cells. [, ] This binding enhances the delivery of the active PI3K inhibitor specifically to the tumor microenvironment, potentially improving efficacy and minimizing off-target effects.
Q14: Have any biomarkers been identified for predicting response to this compound?
A14: The provided research suggests potential biomarkers:
- Integrin αvβ3 Expression: High expression of integrin αvβ3 on tumor microvessels, coupled with low PTEN expression, has been associated with poor outcomes in stage 3 neuroblastoma and might predict responsiveness to this compound. []
- PTEN Status: PTEN, a tumor suppressor often lost or mutated in cancer, is a key regulator of the PI3K/AKT pathway. Tumors with low or absent PTEN expression might exhibit increased sensitivity to PI3K inhibitors like this compound. [, ]
- MYCN Amplification: MYCN amplification is a hallmark of aggressive neuroblastoma. This compound's ability to inhibit both PI3K and BRD4, thereby suppressing MYCN expression, suggests that MYCN-amplified tumors might be particularly sensitive to its effects. []
Q15: What are the future directions for this compound research and development?
A15: Based on the promising preclinical and early clinical findings, future research directions for this compound may include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)




![(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid](/img/structure/B612065.png)



